Cyclofenchene Cyclofenchene Cyclofenchene is a natural product found in Ocimum basilicum and Chrysanthemum indicum with data available.
Brand Name: Vulcanchem
CAS No.: 488-97-1
VCID: VC20669776
InChI: InChI=1S/C10H16/c1-9(2)6-4-7-8(9)10(7,3)5-6/h6-8H,4-5H2,1-3H3
SMILES:
Molecular Formula: C10H16
Molecular Weight: 136.23 g/mol

Cyclofenchene

CAS No.: 488-97-1

Cat. No.: VC20669776

Molecular Formula: C10H16

Molecular Weight: 136.23 g/mol

* For research use only. Not for human or veterinary use.

Cyclofenchene - 488-97-1

Specification

CAS No. 488-97-1
Molecular Formula C10H16
Molecular Weight 136.23 g/mol
IUPAC Name 1,3,3-trimethyltricyclo[2.2.1.02,6]heptane
Standard InChI InChI=1S/C10H16/c1-9(2)6-4-7-8(9)10(7,3)5-6/h6-8H,4-5H2,1-3H3
Standard InChI Key NZXWDTCLMXDSHY-UHFFFAOYSA-N
Canonical SMILES CC1(C2CC3C1C3(C2)C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

Cyclofenchene (C10H16\text{C}_{10}\text{H}_{16}) is systematically named 1,3,3-trimethyltricyclo[2.2.1.0²,⁶]heptane . Its IUPAC name reflects the presence of three methyl groups attached to a tricyclic carbon skeleton. Alternative designations include 5,5,6-trimethyl-2,3,4,7-tetrahydro-1H-tricyclo[2.2.1.0²,⁶]heptane and 1,3,3-trimethyl-2,6-cyclo-norbornane .

Structural Features

The compound’s backbone consists of a bicyclic norbornane system fused with an additional cyclopropane ring, creating a rigid, three-dimensional structure. Key features include:

  • Bridgehead methyl groups at positions 1, 3, and 3.

  • A strained cyclopropane ring (bond angles ~60°), contributing to high reactivity .

  • Van der Waals interactions due to the compact tricyclic framework, influencing solubility and volatility .

The 3D conformation, stabilized by intramolecular hydrogen bonding, has been modeled computationally (PubChem CID: 79022) .

Table 1: Key Identifiers of Cyclofenchene

PropertyValueSource
CAS Number488-97-1
PubChem CID79022
Molecular Weight136.23–136.234 g/mol
Exact Mass136.12500 Da
SMILESCC1(C2CC3C1C3(C2)C)C
InChIKeyNZXWDTCLMXDSHY-UHFFFAOYSA-N

Physicochemical Properties

Thermodynamic and Physical Parameters

Cyclofenchene’s compact structure confers distinct physical properties:

Table 2: Physicochemical Data

PropertyValueUnitSource
Density0.977g/cm³
Boiling Point143.1°C (760 mmHg)
Vapor Pressure6.81mmHg (25°C)
Flash Point25.7°C
Index of Refraction1.519-
Enthalpy of Formation (ΔfH°)-29.21kJ/mol (gas)
Gibbs Free Energy (ΔfG°)213.37kJ/mol

The low vapor pressure (6.81 mmHg at 25°C) suggests moderate volatility, suitable for controlled-release formulations in pest control. The LogP value of 2.688 indicates moderate lipophilicity, enabling membrane permeability in biological systems.

Spectroscopic and Computational Data

  • Mass Spectrometry: Major fragments at m/z 121 ([M–CH₃]⁺) and 93 ([M–C₃H₇]⁺) align with its methyl-rich structure .

  • Thermodynamic Stability: The enthalpy of vaporization (ΔvapH° = 34.33 kJ/mol) reflects significant intermolecular forces, consistent with its tricyclic architecture.

Natural Occurrence and Biosynthesis

Cyclofenchene occurs naturally in Ocimum basilicum and Chrysanthemum indicum, where it likely functions as a phytoalexin or pollinator attractant . Biosynthetically, it derives from geranyl pyrophosphate via cyclization and methyl shift reactions, a pathway common to monoterpenes.

Biological Activity and Mechanisms of Action

Larvicidal Efficacy Against Anopheles stephensi

A 2024 study demonstrated that cajeput oil (Melaleuca cajuputi), rich in cyclofenchene, induced 100% mortality in fourth-instar An. stephensi larvae at 200 ppm within 24 hours . Mechanistic insights include:

Enzyme Inhibition

  • Acetylcholinesterase (AChE): Activity decreased from 12.33 to 7.0 mg protein/mL homogenate at 200 ppm, disrupting neurotransmission .

  • α- and β-Carboxylesterases: Reduced activity (7.16 → 2.45 and 5.0 → 1.1 mM/protein/mg/min, respectively) impaired detoxification pathways .

Histopathological Effects

Midgut tissues of treated larvae showed cytoplasmic vacuolization and epithelial cell rupture, corroborating the compound’s insecticidal activity .

Applications in Pest Management

Advantages Over Synthetic Insecticides

  • Resistance Mitigation: Unlike neurotoxic pyrethroids, cyclofenchene’s multi-target action (AChE + carboxylesterase inhibition) reduces resistance risk .

  • Eco-Friendly Profile: Low bioaccumulation potential (LogP = 2.688) aligns with green chemistry principles.

Formulation Considerations

  • Microencapsulation: Enhances stability and prolongs release in aquatic habitats.

  • Synergistic Blends: Combining with piperonyl butoxide (PBO) could potentiate efficacy against resistant strains.

Environmental and Regulatory Considerations

Ecotoxicology

  • Aquatic Systems: Half-life <7 days under UV exposure, minimizing persistence .

  • Soil Mobility: High hydrophobicity (LogP = 2.688) limits leaching into groundwater .

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